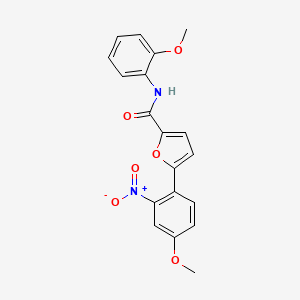

5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

説明

This compound belongs to the furan-2-carboxamide class, characterized by a central furan ring substituted at the 5-position with a 4-methoxy-2-nitrophenyl group and an N-(2-methoxyphenyl) carboxamide moiety. Its structural complexity arises from electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

特性

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-25-12-7-8-13(15(11-12)21(23)24)16-9-10-18(27-16)19(22)20-14-5-3-4-6-17(14)26-2/h3-11H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGYVMMLILDKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(4-Methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N2O5, with a molecular weight of approximately 344.32 g/mol. The structure includes a furan ring, methoxy groups, and a nitrophenyl moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |

| Compound B | U-937 | 5.67 | Cell cycle arrest at G0-G1 phase |

| Compound C | MDA-MB-231 | 8.45 | Apoptosis induction via caspase activation |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. Some studies indicate that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound D | S. aureus | 0.22 | 0.50 |

| Compound E | E. coli | 0.25 | 0.60 |

The mechanisms underlying the biological activities of these compounds often involve:

- Apoptosis Induction : Activation of the p53 pathway leading to increased expression of pro-apoptotic factors.

- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G0-G1 phase.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of furan derivatives on MCF-7 cells, revealing that treatment led to increased levels of cleaved caspase-3 and p53, indicating apoptosis.

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted the effectiveness of similar compounds in inhibiting biofilm formation in Staphylococcus species, suggesting their potential as therapeutic agents.

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share the furan-2-carboxamide backbone but differ in substituents, leading to variations in properties and applications:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound and 5-(4-nitrophenyl)furan-2-carboxylic acid enhances polarity and may improve binding to biological targets (e.g., urea transporters or enzymes like MbtI) .

- Heterocyclic Substituents : Compounds like 2J (thiazole) exhibit higher melting points due to increased molecular rigidity, suggesting the target compound may also display thermal stability if crystallized .

Physicochemical Properties

- Solubility : Methoxy groups may improve aqueous solubility compared to purely nitro-substituted analogs (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) but reduce it relative to morpholine-containing derivatives (e.g., 5-(4-acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide) .

- Crystallography : Structural analogs (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) were analyzed using SHELXL and WinGX, suggesting the target compound could be similarly characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。